REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([N+:12]([O-])=O)=[CH:7][C:6]=2[Br:15].[OH-].[Na+].CC1C=CC(COC(NNC(C2C=NC=CN=2)=O)=O)=CC=1.C(OCC)(=O)C>Cl.[Fe]>[NH2:12][C:8]1[CH:9]=[C:10]2[C:5](=[C:6]([Br:15])[CH:7]=1)[N:4]=[CH:3][C:2]([Br:1])=[CH:11]2 |f:1.2|
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC2=C(C=C(C=C2C1)[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)COC(=O)NNC(=O)C2=NC=CN=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
27 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 73° C. during the additions
|
Type
|
CUSTOM
|
Details
|
The bright yellow suspension that was initially produced
|
Type
|
CUSTOM
|
Details
|
stages of the reaction
|
Type
|
ADDITION
|
Details
|
the mixture was thoroughly mixed
|
Type
|
FILTRATION
|
Details
|
then filtered through a bed of kieselguhr
|
Type
|
CUSTOM
|
Details
|
The organic fraction was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous fraction re-extracted with further ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The insoluble material that was filtered from solution
|
Type
|
EXTRACTION
|
Details
|
was further extracted with hot acetone
|
Type
|
WASH
|
Details
|
washed with aqueous sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=C(C=NC2=C(C1)Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |